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molecular formula C7H9ClN2O B8392733 2-Chloro-4-hydroxymethylphenylhydrazine

2-Chloro-4-hydroxymethylphenylhydrazine

Cat. No. B8392733
M. Wt: 172.61 g/mol
InChI Key: MVXRYZFHCLZGSJ-UHFFFAOYSA-N
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Patent
US08207349B2

Procedure details

Diisobutylaluminium hydride (1M in toluene, 190 ml) is added dropwise, under a nitrogen atmosphere and at −73° C., to a solution of methyl 3-chloro-4-hydrazino-benzoate (9.5 g, 47 mmol) in 1 l of toluene in such a way that the temperature does not rise above −70° C. The reaction mixture is stirred at −73° C. for 30 min and then warmed to −5° C. Following hydrolysis with 500 ml of water, the precipitate is filtered off and washed with ethyl acetate (5×500 ml). The organic phase is evaporated, after which the residue is taken up in a little ethyl acetate and precipitated with petroleum ether/diethyl ether and filtered off. The solid which is obtained in this way is purified chromatographically on silica gel using cyclohexane/ethyl acetate. Yield: 2.9 g
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=1[NH:22][NH2:23])[C:15](OC)=[O:16].O>C1(C)C=CC=CC=1>[Cl:11][C:12]1[CH:13]=[C:14]([CH2:15][OH:16])[CH:19]=[CH:20][C:21]=1[NH:22][NH2:23] |f:0.1|

Inputs

Step One
Name
Quantity
190 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1NN
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-73 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −73° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above −70° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −5° C
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (5×500 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated
CUSTOM
Type
CUSTOM
Details
precipitated with petroleum ether/diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The solid which is obtained in this way
CUSTOM
Type
CUSTOM
Details
is purified chromatographically on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=CC(=C1)CO)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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